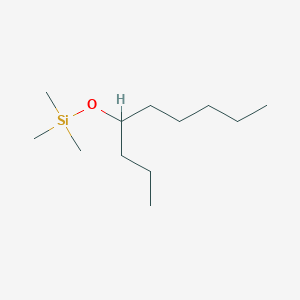

Trimethyl(nonan-4-yloxy)silane

Description

Historical Context and Evolution of Organosilicon Compounds in Synthetic Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comsbfchem.com However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.orgiust.ac.ir Kipping's research into alkyl and aryl silanes and the subsequent development of silicone polymers opened the door to a wide array of applications. wikipedia.orgrichsilicone.com After 1940, the industrial potential of organosilicon compounds was recognized, leading to the development of silicones for various uses, including resins and coatings. sbfchem.com The field has since evolved rapidly, with organosilicon compounds now playing crucial roles as reagents, catalysts, and intermediates in a multitude of chemical reactions. numberanalytics.com Their ability to form stable silicon-carbon bonds has been particularly instrumental in advancing the synthesis of complex molecules. numberanalytics.com

Overview of Silyl (B83357) Ethers as a Versatile Functional Group Class

Silyl ethers are a class of chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴. wikipedia.org They are most commonly employed as protecting groups for alcohols in organic synthesis. wikipedia.orgfiveable.me This protection strategy is vital in multi-step syntheses, preventing the hydroxyl group from undergoing unwanted reactions while other parts of the molecule are being modified. fiveable.me The versatility of silyl ethers stems from the ability to vary the R groups on the silicon atom, which allows for a wide range of steric and electronic properties, enabling chemists to selectively protect and deprotect alcohols under mild conditions. wikipedia.org

Specific Significance of Trimethylsilyl (B98337) Ethers in Organic Synthesis

Among the various types of silyl ethers, trimethylsilyl (TMS) ethers hold a special place in organic synthesis. The TMS group, -Si(CH₃)₃, is a chemically inert and sterically bulky functional group. wikipedia.org TMS ethers are particularly valued for their ease of formation and cleavage. fiveable.me They are typically prepared by reacting an alcohol with a trimethylsilylating agent like trimethylsilyl chloride in the presence of a base. wikipedia.org The removal of the TMS group, or deprotection, can be readily achieved under mild acidic conditions or by using fluoride-based reagents. wikipedia.org This straightforward protection and deprotection chemistry makes TMS ethers a highly practical and widely used tool for the temporary masking of alcohol functionalities. fiveable.me

Defining the Research Scope for Trimethyl(nonan-4-yloxy)silane within Alkoxysilane Derivatives

This article focuses specifically on the chemical compound This compound . As an alkoxysilane derivative, it falls under the broader category of silyl ethers. The research scope of this article is to provide a detailed examination of this specific molecule, including its synthesis, physicochemical properties, spectroscopic characterization, and reactivity. By focusing on a single, well-defined compound, we can gain a deeper understanding of the fundamental principles of alkoxysilane chemistry and its potential applications in targeted organic synthesis. Other names for this compound include 1-Propylhexyl trimethylsilyl ether and Nonanol,4-trimethylsilyl. lookchem.com

Structure

3D Structure

Properties

CAS No. |

39789-12-3 |

|---|---|

Molecular Formula |

C12H28OSi |

Molecular Weight |

216.43 g/mol |

IUPAC Name |

trimethyl(nonan-4-yloxy)silane |

InChI |

InChI=1S/C12H28OSi/c1-6-8-9-11-12(10-7-2)13-14(3,4)5/h12H,6-11H2,1-5H3 |

InChI Key |

SFAHDCYDBUJGNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC)O[Si](C)(C)C |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of Trimethyl Nonan 4 Yloxy Silane

Hydrolytic Stability and Selective Cleavage of the Trimethylsilyl (B98337) Ether Moiety

The utility of Trimethyl(nonan-4-yloxy)silane as a protecting group is defined by its stability under certain conditions and the ease with which the trimethylsilyl (TMS) group can be cleaved to regenerate the parent alcohol, 4-nonanol. The silicon-oxygen bond is susceptible to cleavage by both acid-catalyzed hydrolysis and fluoride-ion-mediated pathways. fiveable.melibretexts.org

Mechanism and Conditions for Acid-Catalyzed Deprotection

Trimethylsilyl ethers are considered acid-labile protecting groups. fiveable.me The deprotection mechanism under acidic conditions involves the initial protonation of the ether oxygen atom, which increases the electrophilicity of the silicon atom. fiveable.metotal-synthesis.com This is followed by a nucleophilic attack on the silicon atom by a water molecule or an alcohol solvent. fiveable.me The subsequent cleavage of the silicon-oxygen bond regenerates the alcohol and forms a trimethylsilanol (B90980) (or a corresponding trimethylalkoxysilane), which is typically volatile and easily removed. gelest.com

Common conditions for the acid-catalyzed cleavage of TMS ethers include treatment with aqueous mineral acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) in an organic solvent such as tetrahydrofuran (B95107) (THF) or methanol (B129727). fiveable.me Milder acidic conditions, for instance, using pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol or simply aqueous acetic acid, are also effective and often preferred to avoid the degradation of sensitive functional groups elsewhere in the molecule. fiveable.methieme-connect.de Boric acid in water has also been shown to be an effective and green catalyst for the deprotection of TMS ethers at room temperature. scielo.br

Table 1: Common Reagents for Acid-Catalyzed Deprotection of TMS Ethers

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Hydrochloric Acid (HCl) | Dilute aqueous HCl in THF or CH₂Cl₂ | fiveable.megelest.com |

| Acetic Acid (AcOH) | Aqueous AcOH | rsc.org |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol, room temperature | fiveable.megelest.com |

| Boric Acid (H₃BO₃) | Water, room temperature | scielo.br |

Fluoride-Mediated Desilylation Mechanisms (e.g., Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF))

The most common and highly effective method for cleaving silyl (B83357) ethers is through the use of a fluoride ion source. masterorganicchemistry.com The exceptional strength of the silicon-fluoride (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond, provides the thermodynamic driving force for this reaction. total-synthesis.comharvard.edu

The mechanism involves a nucleophilic substitution reaction where the fluoride ion directly attacks the silicon atom. fiveable.me This attack forms a pentavalent siliconate intermediate, which then collapses, breaking the Si-O bond to release the corresponding alkoxide. total-synthesis.comthieme-connect.de A subsequent workup with a proton source neutralizes the alkoxide to regenerate the free alcohol, 4-nonanol. youtube.com

Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose due to its solubility in common organic solvents like THF. fiveable.menih.gov Other fluoride sources include hydrogen fluoride (HF) complexes, such as HF-pyridine, and inorganic fluorides like sodium fluoride (NaF). fiveable.melibretexts.org The reaction conditions are generally mild, allowing for high selectivity and compatibility with a wide range of other functional groups. fiveable.me

Orthogonal Deprotection Strategies in Multistep Synthesis

Orthogonal deprotection is a crucial strategy in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. fiveable.melibretexts.org The TMS group is the most labile among the common trialkylsilyl ethers. harvard.edu Its high sensitivity to acidic conditions allows it to be removed while more robust silyl ethers, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), or triisopropylsilyl (TIPS), remain intact. harvard.edugelest.com

For instance, treating a molecule containing both a this compound moiety and a TBS ether with very mild acid (e.g., PPTS in methanol) would selectively cleave the TMS ether, leaving the TBS ether untouched. gelest.comharvard.edu Conversely, the TMS ether is stable to conditions used for the removal of certain other protecting groups, such as the hydrogenolysis used to cleave benzyl (B1604629) (Bn) ethers. libretexts.org This differential reactivity enables chemists to unmask specific hydroxyl groups at desired stages of a synthetic sequence. fiveable.me

Table 2: Relative Stability of Common Silyl Ethers

| Silyl Group | Relative Stability to Acid | Relative Stability to Base |

|---|---|---|

| TMS | 1 | 1 |

| TES | ~60 | ~10-100 |

| TBS | ~20,000 | ~20,000 |

| TIPS | ~700,000 | ~100,000 |

(Data adapted from reference harvard.edu)

Oxidative and Reductive Transformations

A key advantage of using silyl ethers as protecting groups is their general stability towards many oxidative and reductive conditions. libretexts.orgrsc.org

Reactivity of this compound under Swern Oxidation Conditions

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a standard method for converting primary and secondary alcohols to aldehydes and ketones, respectively. Research has shown that while alcohols are readily oxidized, the reactivity of silyl ethers under these conditions can vary.

Specifically for TMS ethers, some studies indicate that they can be directly oxidized by the Swern reagent to the corresponding carbonyl compound. rsc.orgresearchgate.net This suggests that this compound could potentially be converted directly to nonan-4-one under Swern conditions. This reactivity is in contrast to more sterically hindered silyl ethers, such as dimethyl-t-butylsilyl (TBS) ethers, which are reported to be unaffected by the Swern reagent. rsc.orgresearchgate.net The direct oxidation of a TMS ether can be advantageous in some synthetic contexts, but it also means the TMS group does not serve as a reliable protecting group if a Swern oxidation is planned on another part of the molecule. thieme-connect.de

Considerations for Other Oxidation Processes

Generally, silyl ethers are resistant to a variety of other oxidizing agents. rsc.orgmasterorganicchemistry.com For many common oxidants, this compound would be expected to remain intact, allowing for selective oxidation at other sites in a molecule. However, the lability of the TMS group means that reaction conditions must be carefully chosen. For example, oxidations performed under strongly acidic conditions (like Jones oxidation) would likely lead to deprotection of the TMS ether followed by oxidation of the resulting alcohol. Anhydrous conditions are typically preferred to maintain the integrity of the silyl ether during transformations.

Reduction of Silyl Ethers to Corresponding Alkanes

The direct reductive cleavage of the carbon-oxygen bond in silyl ethers to yield the corresponding alkane is a transformation of significant synthetic interest. While silyl ethers are primarily known for their role as protecting groups for alcohols, their conversion to alkanes represents a deoxygenation strategy. This process typically requires a reducing agent, often in combination with a Lewis acid to activate the C-O bond.

The reduction can be conceptualized as a two-step process: cleavage of the silyl ether to the parent alcohol, followed by reduction of the alcohol to the alkane. However, one-pot procedures using silane-based reducing systems are particularly effective. For instance, the combination of a silane (B1218182), such as triethylsilane (Et3SiH), and a strong Lewis acid can reduce alcohols and ethers to alkanes. A direct, high-yield reduction of this compound to nonane (B91170) is challenging but can be achieved using powerful reducing systems.

Research has shown that certain systems exhibit high chemoselectivity for reducing secondary alcohols to alkanes. organic-chemistry.org For example, chlorodiphenylsilane in the presence of indium(III) chloride is effective for the reduction of secondary benzylic and tertiary alcohols, while primary alcohols remain unaffected. organic-chemistry.org The application of such a system to this compound would first involve the cleavage of the silyl ether to 4-nonanol, which, as a secondary alcohol, would then be susceptible to reduction.

Below is a table summarizing potential reagent systems for this type of transformation, based on known reductions of alcohols and ethers.

Table 1: Representative Reagent Systems for the Reduction of Alcohols/Ethers to Alkanes

| Reagent System | Substrate Type | Typical Conditions | Ref. |

|---|---|---|---|

| Triethylsilane (Et₃SiH) / Trifluoroacetic Acid (TFA) | Secondary/Tertiary Alcohols, Ethers | CH₂Cl₂, Room Temperature | |

| Chlorodiphenylsilane (Ph₂SiHCl) / Indium(III) Chloride (InCl₃) | Secondary/Tertiary Alcohols | Dichloromethane (B109758), Room Temperature | organic-chemistry.org |

| Trichlorosilane (HSiCl₃) / Boron Trifluoride Etherate (BF₃·OEt₂) | Alcohols, Acetals | Chloroform, -78 °C to RT |

Chemoselective Reactivity of this compound in the Presence of Other Functional Groups

Chemoselectivity is a cornerstone of modern organic synthesis, and the trimethylsilyl ether group plays a crucial role in orchestrating selective reactions. The reactivity of the this compound group can be finely tuned relative to other functional groups within a molecule, primarily through the choice of reaction conditions for its cleavage.

The Si-O bond of a trimethylsilyl ether is notably labile to both acidic and fluoride-based reagents. wikipedia.org This lability, however, is relative and forms the basis of its chemoselective removal. Compared to other common silyl ethers, the TMS group is one of the most sensitive. This allows for its selective deprotection while leaving more robust silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), intact. wikipedia.org For example, treatment with a mild acid like pyridinium p-toluenesulfonate (PPTS) in methanol can cleave the TMS ether of this compound without affecting a TBS ether in the same molecule.

Conversely, the stability of the TMS ether under basic, oxidative, and many reductive conditions allows for a wide range of transformations to be performed on other parts of the molecule without disturbing the protected alcohol. For instance, an ester functionality elsewhere in the molecule could be saponified using sodium hydroxide (B78521), or a nitro group could be reduced to an amine using catalytic hydrogenation, all while the this compound moiety remains untouched. The selective cleavage of aryl silyl ethers in the presence of other silyl ethers has also been demonstrated, highlighting the nuanced control possible through the electronic environment of the protected group. researchgate.net

The relative stability of various silyl ethers under acidic and basic conditions is summarized in the table below.

Table 2: Relative Stability of Common Silyl Ethers

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

|---|---|---|

| Trimethylsilyl (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBS) | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |

Data adapted from general organic chemistry principles. wikipedia.org

Influence of the Trimethylsilyl Group on Neighboring Functionalities' Reactivity and Selectivity

Beyond its role as a simple protecting group, the trimethylsilyl group in this compound can exert significant electronic and steric influence on the reactivity of neighboring functional groups. The large molecular volume of the TMS group can direct the stereochemical outcome of reactions by sterically hindering one face of a molecule, forcing an incoming reagent to attack from the less hindered side. wikipedia.org

Electronically, the trimethylsilyl group is known to exhibit a high electron-donating effect through hyperconjugation when it is positioned beta to a pi-system, which can stabilize an adjacent carbocation. u-tokyo.ac.jp This is known as the beta-silicon effect.

A compelling example of the TMS group's influence is seen in transition metal-catalyzed cycloadditions. In studies of nickel-catalyzed intramolecular [4+2] cycloadditions, the presence of a trimethylsilyl group on a dienyne substrate was found to be crucial for the success of the reaction. williams.edu While the unprotected substrate failed to undergo the desired cycloaddition and instead decomposed at high temperatures, the corresponding TMS-protected compound smoothly converted to the cyclized product in good yield. williams.edu This demonstrates that the silyl group does more than protect; it alters the electronic properties or stability of the substrate or key intermediates, thereby enabling a reaction pathway that is otherwise inaccessible.

Table 3: Effect of TMS Protection on Nickel-Catalyzed [4+2] Cycloaddition of a Dienyne

| Substrate | Catalyst | Conditions | Outcome | Yield | Ref. |

|---|---|---|---|---|---|

| Dienyne-alcohol | None | 150 °C | Decomposition | 0% | williams.edu |

This stabilizing or reactivity-modulating effect is a powerful tool in synthesis, allowing for transformations that would otherwise be low-yielding or completely unsuccessful. The strategic placement of a silyloxy group, such as in this compound, can therefore be a key design element in a complex synthetic route.

Mechanistic Investigations of Trimethyl Nonan 4 Yloxy Silane Transformations

Detailed Reaction Mechanisms for Silylation Processes

The formation of trimethyl(nonan-4-yloxy)silane involves the reaction of nonan-4-ol with a trimethylsilylating agent, such as trimethylsilyl (B98337) chloride (TMSCl). The mechanism of this silylation process is a subject of detailed study, primarily revolving around nucleophilic substitution at the silicon center.

Nucleophilic Attack Pathways (e.g., SN2-like mechanisms at Silicon)

The silylation of an alcohol like nonan-4-ol is widely accepted to proceed through a bimolecular nucleophilic substitution (SN2)-like mechanism at the silicon atom, often termed an SN2@Si mechanism. researchgate.netscience.gov However, this process has notable differences from the classic SN2 reaction at a carbon center.

The silicon atom, being in the third period, possesses accessible d-orbitals and forms longer bonds than carbon. libretexts.org This makes the silicon center less sterically hindered and more susceptible to nucleophilic attack. The reaction is initiated by the nucleophilic attack of the oxygen atom of nonan-4-ol on the electrophilic silicon atom of TMSCl. This attack occurs via a backside trajectory, similar to a traditional SN2 reaction, leading to an inversion of configuration at the silicon center.

Role of Basic Additives in Mechanism Elucidation

Basic additives are crucial in silylation reactions and play a multifaceted role in the mechanism. nih.govacs.org Typically, a tertiary amine base like triethylamine (B128534) (Et₃N) or a more nucleophilic base like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) is used. wikipedia.orgresearchgate.net

The primary roles of the base are:

To act as an acid scavenger: The reaction of an alcohol with a silyl (B83357) halide produces a strong acid (e.g., HCl), which can protonate the starting alcohol or the amine base, thereby inhibiting the reaction. The added base neutralizes this acid, driving the reaction to completion. libretexts.org

To increase the nucleophilicity of the alcohol: The base can deprotonate the alcohol, forming a more potent alkoxide nucleophile, which then attacks the silicon center. researchgate.net

To act as a nucleophilic catalyst: Highly nucleophilic bases like DMAP can first react with the silylating agent (TMSCl) to form a highly reactive silylated pyridinium (B92312) intermediate (e.g., DMAP-SiMe₃⁺). nih.gov This intermediate is significantly more electrophilic than TMSCl itself and is readily attacked by the alcohol (nonan-4-ol). This catalytic pathway is often much faster than the direct reaction of the alcohol with the silyl chloride. acs.orgresearchgate.net

Kinetic and Thermodynamic Studies of Deprotection Reactions

The cleavage of the trimethylsilyl (TMS) group from this compound, known as deprotection, is as mechanistically significant as its formation. The stability of the silyl ether bond is highly dependent on the reaction conditions, and kinetic studies have provided a quantitative understanding of these dependencies.

The TMS group is generally considered labile and can be removed under both acidic and basic conditions. libretexts.orgmasterorganicchemistry.com

Acidic Deprotection: Under acidic conditions (e.g., aqueous HCl or acetic acid), the reaction is initiated by protonation of the ether oxygen. This makes the silyloxy group a better leaving group, which is subsequently displaced by a nucleophile (often water). Kinetic studies show that the rate of acidic cleavage is highly sensitive to steric hindrance around the silicon atom and the oxygen atom. wikipedia.org For TMS ethers, this cleavage is relatively rapid.

Basic Deprotection: Basic hydrolysis is typically slower than acidic hydrolysis. However, the deprotection is dramatically accelerated by fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF, or HF). libretexts.orgmasterorganicchemistry.com The exceptional strength of the silicon-fluorine (Si-F) bond (around 142 kcal/mol) provides a powerful thermodynamic driving force for this reaction. The mechanism is believed to involve the attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the alkoxide.

The relative stability of various silyl ethers has been studied extensively, providing a predictable framework for selective deprotection in complex molecules. The TMS group is among the most labile silyl protecting groups under both acidic and basic conditions.

Catalytic Cycles and Intermediates in Silyl Ether Formation and Transformation

Catalysis offers efficient and mild pathways for both the formation and transformation of silyl ethers like this compound. These catalytic cycles involve various reactive intermediates.

Catalytic Silylation:

Lewis Base Catalysis: As mentioned in section 4.1.2, nucleophilic bases like DMAP or isothioureas can catalyze silylation. rsc.org The catalytic cycle involves the formation of a highly reactive silylated onium salt intermediate. This intermediate then undergoes nucleophilic attack by the alcohol, regenerating the catalyst and forming the silyl ether. Mechanistic studies, including kinetic analyses, have shown that in some systems, a second equivalent of the silyl chloride may act as a Lewis acid to assist in the formation of this reactive intermediate. rsc.orgnsf.gov

Transition Metal Catalysis: Rhodium complexes have been developed for the efficient O-silylation of alcohols. organic-chemistry.orgacs.org One such system uses a Rh(I)/HCl catalyst with vinylsilanes. organic-chemistry.orgacs.orgorganic-chemistry.org The proposed catalytic cycle involves the generation of a key chlorosilane intermediate from the vinylsilane and HCl. This chlorosilane then silylates the alcohol. The rhodium complex facilitates the regeneration of HCl, allowing the cycle to continue. Other rhodium-catalyzed systems can proceed via intramolecular C-H silylation, where a (hydrido)silyl ether intermediate undergoes cyclization to form oxasilolanes, which can then be transformed. nih.gov

Intermediates in Transformations: The key intermediates in both formation and deprotection are often hypervalent silicon species. Pentacoordinate silicon complexes have been proposed as intermediates in SN2@Si reactions. researchgate.netacs.org In fluoride-mediated deprotection, the formation of a pentacoordinate fluorosilicate is a critical step. wikipedia.org In some organocatalytic systems, ion pairs involving silylium-like species have also been proposed as reactive intermediates. nih.govd-nb.info

Isotopic Labeling Studies for Mechanism Verification

Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not documented, the principles can be applied to verify the mechanisms discussed above.

¹⁸O-Labeling: To confirm the site of bond cleavage during deprotection, nonan-4-ol could be synthesized with an ¹⁸O label. Silylation would produce ¹⁸O-labeled this compound. Subsequent deprotection and analysis of the resulting alcohol and silanol (B1196071) (or its dimer, hexamethyldisiloxane) via mass spectrometry would reveal the location of the ¹⁸O label. If the label remains with the nonanol, it confirms that the Si-O bond was cleaved, consistent with the standard mechanism. This approach has been used to probe the mechanism of other silyl ether reactions, such as the DAST-mediated ring-opening of cyclopropyl (B3062369) silyl ethers. rsc.org

Deuterium Labeling: Deuterium can be incorporated into the methyl groups of the silylating agent (e.g., (CD₃)₃SiCl) or at specific positions on the nonyl chain. Studying the kinetic isotope effect (KIE) can provide information about the rate-determining step. For instance, a significant KIE upon deuterating the alcohol's hydroxyl group would suggest that O-H bond breaking is involved in the rate-limiting step, which could point towards a general base-catalyzed mechanism. Isotopic labeling has also been crucial in understanding the mechanisms of metal-catalyzed isomerizations and C-H silylation reactions. snnu.edu.cnacs.org

¹⁵N-Labeling: In reactions where nitrogen-based catalysts (like DMAP) or reagents are used, ¹⁵N labeling can help verify the involvement of proposed intermediates, such as the silylated pyridinium species. researchgate.net

These studies provide unambiguous evidence for proposed intermediates and transition states, moving the understanding of the reaction from plausible theory to experimentally verified fact.

Advanced Applications of Trimethyl Nonan 4 Yloxy Silane in Complex Organic Synthesis

Strategic Application as a Protecting Group for Hydroxyl Functionalities

Trimethyl(nonan-4-yloxy)silane belongs to the silyl (B83357) ether class of compounds, which are widely employed as protecting groups for hydroxyl functionalities in multi-step organic synthesis. zmsilane.commasterorganicchemistry.com The trimethylsilyl (B98337) (TMS) group masks the reactivity of the hydroxyl group, particularly its acidic proton, preventing it from interfering with sensitive reagents. masterorganicchemistry.com The formation of this silyl ether involves reacting the parent alcohol, nonan-4-ol, with a silylating agent like trimethylsilyl chloride in the presence of a base. smolecule.com This strategic protection is crucial for the successful execution of complex synthetic sequences.

One of the primary motivations for protecting alcohols is to prevent their acidic proton from reacting with strongly basic and nucleophilic organometallic reagents, such as Grignard reagents (R-MgX). masterorganicchemistry.commasterorganicchemistry.com If unprotected, the alcohol would quench the Grignard reagent through an acid-base reaction, consuming the reagent and preventing the desired carbon-carbon bond formation.

Silyl ethers, including by extension this compound, are highly effective in this role because they are inert to such powerful bases and nucleophiles. masterorganicchemistry.comharvard.edu The silicon-oxygen bond is stable in the presence of Grignard and organolithium reagents, allowing these nucleophiles to react selectively with other functional groups within the molecule, such as carbonyls or halides. harvard.edugelest.com This compatibility is a cornerstone of their utility in syntheses that require the use of organometallic intermediates. zmsilane.comgelest.com

The utility of a protecting group is defined by its stability across a range of chemical environments and its selective removal under specific, mild conditions. Trimethylsilyl ethers exhibit a well-characterized stability profile. They are generally robust under neutral and basic conditions, and are also compatible with many oxidizing and reducing agents. masterorganicchemistry.comsmolecule.com This allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

However, the trimethylsilyl group is sensitive to acidic conditions and can be readily cleaved by sources of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comharvard.edu The exceptional strength of the silicon-fluorine bond (Si-F) drives this deprotection reaction. harvard.edu This predictable reactivity allows for the selective removal of the TMS group when its protective function is no longer needed, restoring the original hydroxyl group without disturbing other acid-sensitive functionalities if fluoride-based deprotection is chosen.

Table 1: Compatibility of Trimethylsilyl (TMS) Ethers with Common Reagents

| Reagent Class | Compatibility | Notes |

|---|---|---|

| Strong Bases | ✅ High | Stable to reagents like LDA, NaH. |

| Organometallics | ✅ High | Inert to Grignard (RMgX) and Organolithium (RLi) reagents. masterorganicchemistry.comharvard.edu |

| Oxidizing Agents | ✅ Moderate to High | Generally stable, though compatibility depends on the specific reagent. |

| Reducing Agents | ✅ High | Stable to common hydride reagents like LiAlH₄ and NaBH₄. smolecule.com |

| Strong Acids | ❌ Low | Cleaved under strongly acidic aqueous conditions. |

| Fluoride Ions | ❌ Low | Readily cleaved by sources like TBAF, HF. harvard.edu |

The combination of robust stability towards many reagents and facile, selective removal makes silyl ethers like this compound invaluable in lengthy, multistep syntheses. zmsilane.com In the total synthesis of complex natural products, a molecule may possess multiple hydroxyl groups with varying reactivities. Silyl ethers allow for the selective protection of one or more of these groups, enabling chemists to direct reactions to specific sites on the molecule. zmsilane.com

By protecting a hydroxyl group as a trimethylsilyl ether, a synthetic chemist can perform a sequence of reactions—such as Grignard additions, oxidations, or reductions—on other parts of the molecule. Once these transformations are complete, the silyl ether can be cleanly removed, often in the final stages of the synthesis, to unveil the free alcohol in the target structure.

Applications of Organosilicon Compounds in Carbon-Carbon Bond Forming Reactions Relevant to Silyl Ether Chemistry

Beyond their role as simple protecting groups, organosilicon compounds are pivotal intermediates in a variety of powerful carbon-carbon bond-forming reactions. The chemistry of silyl enol ethers and organo(trimethyl)silanes demonstrates the versatility of the silicon atom in modern organic synthesis.

Silyl enol ethers are a class of organosilicon compounds that serve as stable and isolable enolate equivalents. tcichemicals.comwikipedia.org They are critical intermediates in reactions that form new carbon-carbon bonds at the α-position of a carbonyl group. acs.org

A prominent example is the Mukaiyama aldol (B89426) addition. In this reaction, a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid (like TiCl₄). organic-chemistry.orgwikipedia.org The Lewis acid activates the carbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the silyl enol ether. tcichemicals.comwikipedia.org This process forms a β-hydroxy carbonyl compound, a key structural motif in many natural products. tcichemicals.com The use of a pre-formed silyl enol ether allows for a "directed" aldol reaction, avoiding issues of self-condensation that can plague traditional base-mediated aldol reactions. wikipedia.org

More recently, silyl enol ethers have been employed in transition-metal-catalyzed cross-coupling reactions. For instance, silver-catalyzed protocols have been developed for the intermolecular cross-coupling of two different silyl enol ethers to form 1,4-dicarbonyl compounds. organic-chemistry.orgnih.govacs.org These reactions often proceed through a radical-based mechanism and demonstrate good functional group tolerance, providing a modern alternative for forging C-C bonds. nih.govacs.org

Organo(trimethyl)silanes are another class of organosilicon compounds that participate in transition-metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling. thermofishersci.in This reaction typically involves the palladium- or nickel-catalyzed coupling of an organosilane with an organic halide or triflate. thermofishersci.in

A key feature of the Hiyama coupling is the requirement for an activating agent to facilitate the crucial transmetalation step. thermofishersci.in The carbon-silicon bond in organo(trimethyl)silanes is generally strong and unreactive. researchgate.net Activation is achieved by using a source of fluoride ions (e.g., TBAF) or a strong base. thermofishersci.in These activators interact with the silicon atom, forming a hypervalent silicate (B1173343) species that is sufficiently nucleophilic to transfer its organic group to the transition metal catalyst (e.g., palladium), thus enabling the cross-coupling cycle to proceed. thermofishersci.in

The Hiyama coupling offers advantages in terms of the stability, low toxicity, and ease of handling of the organosilane reagents compared to other organometallic coupling partners like those based on tin or boron. researchgate.net This methodology has been applied to the synthesis of a wide range of compounds, including biaryls and vinylarenes. nih.govdigitellinc.com

Table 2: Key C-C Bond Forming Reactions Involving Organosilicon Reagents

| Reaction Name | Organosilicon Reagent | Key Promoter/Catalyst | Bond Formed |

|---|---|---|---|

| Mukaiyama Aldol Addition | Silyl Enol Ether | Lewis Acid (e.g., TiCl₄) | α-Carbonyl to Carbonyl Carbon |

| Silver-Catalyzed Coupling | Silyl Enol Ether | Silver(I) Salt (e.g., AgF) | α-Carbonyl to α-Carbonyl |

| Hiyama Coupling | Organo(trimethyl)silane | Pd or Ni Catalyst + Activator (e.g., TBAF) | sp²-C or sp³-C to sp²-C |

Silyl-Directed Ring Closing Metathesis Strategies in Macrocyclization

The synthesis of macrocycles, cyclic molecules containing twelve or more atoms, is a formidable challenge in organic chemistry. Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of these large rings. However, controlling the stereochemistry of the newly formed double bond within the macrocycle is often a significant hurdle, with many reactions yielding mixtures of E- and Z-isomers.

Silyl-directed RCM strategies offer a solution to this challenge. By incorporating a silyl group, such as the trimethylsilyl moiety found in this compound, onto one of the olefinic partners, chemists can influence the stereochemical outcome of the RCM reaction. The steric bulk of the silyl group directs the metathesis reaction to favor the formation of the E-isomer of the macrocyclic alkene. This stereocontrol is crucial as the biological activity of many macrocyclic natural products is dependent on the geometry of their endocyclic double bonds.

Once the E-configured macrocycle is formed, the silyl group can be selectively removed through protodesilylation, a reaction that replaces the silicon-carbon bond with a hydrogen-carbon bond. This process typically proceeds with retention of the double bond geometry, but under specific conditions, it can be manipulated to yield the corresponding Z-isomer. This two-step sequence of silyl-directed RCM followed by protodesilylation provides a strategic advantage for accessing macrocycles with the desired Z-alkene configuration, which can be difficult to obtain directly. nih.govresearchgate.net

| Catalyst Type | Typical Substrates | Key Outcome |

| Grubbs Catalysts | Di-olefinic compounds with a silyl ether moiety | Formation of E-macrocyclic alkenes |

| Hoveyda-Grubbs Catalysts | Functionalized dienes | High E-selectivity in RCM |

| Schrock Catalysts | Sterically hindered dienes | Efficient cyclization |

Integration into Total Synthesis of Natural Products and Pharmaceutically Relevant Compounds

The total synthesis of complex natural products and pharmaceutically active compounds often requires a multistep approach where various functional groups must be masked or protected to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for hydroxyl functionalities due to their ease of installation, stability under a range of reaction conditions, and selective removal. wikipedia.orglibretexts.org

The this compound represents a class of sterically hindered silyl ethers that can offer specific advantages in complex synthetic routes. The bulky nonan-4-yloxy group can provide enhanced stability to the protected alcohol compared to smaller silyl ethers like trimethylsilyl (TMS) ether. This increased robustness allows for the execution of a broader range of chemical transformations on other parts of the molecule without premature cleavage of the protecting group. nih.gov

Furthermore, the selective deprotection of different silyl ethers within the same molecule is a cornerstone of modern synthetic strategy. The cleavage of a silyl ether is sensitive to its steric and electronic environment. For instance, a less hindered silyl ether can often be removed in the presence of a more hindered one like a derivative of this compound. This orthogonality is critical in the late stages of a total synthesis, where the sequential unmasking of hydroxyl groups is necessary to complete the construction of the target molecule. wikipedia.org The choice of a specific silyl ether, therefore, is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign.

| Silyl Ether | Common Deprotection Conditions | Relative Stability |

| Trimethylsilyl (TMS) | Mild acid (e.g., acetic acid), K2CO3/MeOH | Low |

| Triethylsilyl (TES) | Mild acid, fluoride sources (e.g., TBAF) | Moderate |

| tert-Butyldimethylsilyl (TBS) | Fluoride sources (e.g., TBAF), strong acid | High |

| tert-Butyldiphenylsilyl (TBDPS) | Fluoride sources, strong acid | Very High |

| This compound derivative | Fluoride sources, strong acid | High (inferred) |

Emerging Roles in Novel Materials Synthesis and Catalysis

The unique properties of organosilicon compounds are not only valuable in organic synthesis but also in the development of new materials and catalytic systems. While direct applications of this compound in these areas are still emerging, the broader class of alkoxysilanes and silyl ethers are at the forefront of significant innovations.

In materials science, poly(silyl ether)s are being investigated as a class of degradable and sustainable polymers. mdpi.comnsf.gov The silicon-oxygen bond in the polymer backbone is susceptible to hydrolysis, allowing for the controlled degradation of the material under specific conditions. This property is highly desirable for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. The long alkyl chain of this compound could potentially be incorporated into such polymers to tune their physical properties, such as hydrophobicity, flexibility, and degradation rate.

In the realm of catalysis, alkoxysilanes are utilized as precursors for the synthesis of silica-based catalyst supports and as reagents in various chemical transformations. For instance, the hydrolysis and condensation of alkoxysilanes are fundamental steps in the sol-gel process, which is used to create highly porous and high-surface-area silica (B1680970) gels for catalytic applications. gelest.com Moreover, silyl enol ethers, which can be conceptually derived from compounds like this compound, are versatile intermediates in catalysis, particularly in carbon-carbon bond-forming reactions. nih.gov The development of novel catalysts for the hydrolysis of alkoxysilanes is also an active area of research, with applications in semiconductor processing and the formation of silicon-containing films. google.com The long-chain alkoxysilane structure could also find use in the surface modification of materials, where the alkyl groups can impart desired surface properties. researchgate.net

| Compound Class | Application Area | Potential Role of Long-Chain Alkoxysilanes |

| Poly(silyl ether)s | Degradable Polymers | Tuning of mechanical and degradation properties |

| Alkoxysilanes | Catalyst Supports (Sol-Gel) | Modification of surface properties of silica |

| Silyl Enol Ethers | Homogeneous Catalysis | Precursors to reactive intermediates |

| Alkoxysilanes | Semiconductor Processing | Precursors for silicon-containing films |

Advanced Spectroscopic and Chromatographic Characterization in Research on Trimethyl Nonan 4 Yloxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Trimethyl(nonan-4-yloxy)silane, offering unambiguous structural confirmation and a quantitative measure of purity. A multi-nuclear approach, including ¹H, ¹³C, and ²⁹Si NMR, often supplemented by two-dimensional (2D) experiments, provides a complete picture of the molecule's atomic connectivity and environment.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the trimethylsilyl (B98337) group and the nonan-4-yloxy fragment. The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent and appear as a sharp singlet at approximately 0.1 ppm. This upfield chemical shift is a hallmark of protons on a trimethylsilyl group.

The protons of the nonan-4-yloxy chain give rise to a series of multiplets in the more downfield region of the spectrum. The proton on the carbon atom directly bonded to the oxygen (C4-H) is the most deshielded of the alkyl protons and is expected to appear as a multiplet around 3.6-3.8 ppm. The protons on the adjacent methylene groups (C3-H₂ and C5-H₂) would appear as multiplets further upfield, typically in the range of 1.2-1.6 ppm, along with the other methylene protons of the nonyl chain. The terminal methyl groups (C1-H₃ and C9-H₃) would each appear as a triplet, with the C1-H₃ signal being more upfield, around 0.9 ppm.

The integration of these signals provides a quantitative ratio of the protons in the molecule, which should correspond to the theoretical ratio, confirming the structure. For instance, the ratio of the integral of the trimethylsilyl protons to the protons of the nonan-4-yloxy group should be 9:25. Any additional signals in the spectrum would indicate the presence of impurities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si(CH ₃)₃ | ~ 0.1 | s (singlet) | 9H |

| CH ₃ (C9) | ~ 0.9 | t (triplet) | 3H |

| CH ₃ (C1) | ~ 0.9 | t (triplet) | 3H |

| -(CH ₂)₅- | ~ 1.2 - 1.6 | m (multiplet) | 10H |

| OCH | ~ 3.6 - 3.8 | m (multiplet) | 1H |

| CH ₂ (C3) | ~ 1.4 - 1.6 | m (multiplet) | 2H |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.

The ¹³C NMR spectrum of this compound is expected to show a signal for the methyl carbons of the trimethylsilyl group at a characteristic upfield chemical shift, typically around 0-2 ppm. The carbon atom bonded to the oxygen (C4) will be significantly deshielded and is predicted to appear in the range of 70-75 ppm. The other carbon atoms of the nonyl chain will resonate at chemical shifts typical for aliphatic hydrocarbons, generally between 14 and 40 ppm. The terminal methyl carbons (C1 and C9) will appear at the most upfield positions within this range, around 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Si(C H₃)₃ | ~ 0 - 2 |

| C 9 | ~ 14 |

| C 1 | ~ 14 |

| C 2, C 7, C 8 | ~ 23 - 32 |

| C 6 | ~ 25 |

| C 3, C 5 | ~ 35 - 40 |

| C 4 | ~ 70 - 75 |

Silicon-29 (²⁹Si) NMR for Direct Observation of the Silicon Center

Silicon-29 NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom in this compound. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For a trialkyl(alkoxy)silane like this compound, the ²⁹Si chemical shift is expected to be in the range of +15 to +25 ppm (relative to tetramethylsilane, TMS). This specific chemical shift provides definitive evidence for the presence of the trimethylsilyloxy group and can be used to distinguish it from other types of organosilicon compounds.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the nonyl chain. For example, cross-peaks would be observed between the proton at C4 and the protons at C3 and C5, and subsequently between the protons at C3 and C2, and C5 and C6, and so on, allowing for the complete mapping of the proton connectivity along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of each carbon in the nonyl chain by linking it to its corresponding, and previously assigned, proton. For example, the proton multiplet at ~3.7 ppm would show a correlation to the carbon signal at ~73 ppm, confirming the assignment of C4.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection between the trimethylsilyl group and the nonan-4-yloxy chain. A key correlation would be observed between the protons of the trimethylsilyl group (~0.1 ppm) and the C4 carbon of the nonyl chain (~73 ppm), providing unequivocal evidence for the Si-O-C4 linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact mass with high precision. This allows for the determination of the elemental formula of the molecule. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₂H₂₈OSi) is 216.1909 g/mol . An experimental HRMS measurement confirming this exact mass would provide strong evidence for the presence of the compound.

In addition to the molecular ion, HRMS can also be used to analyze the fragmentation patterns of the molecule. Common fragmentation pathways for trimethylsilyl ethers include the loss of a methyl group ([M-15]⁺) and cleavage of the Si-O bond. The analysis of the exact masses of these fragment ions can further corroborate the proposed structure. For instance, a characteristic fragment ion for trimethylsilyl ethers is often observed at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion. Another significant fragment would arise from the loss of the trimethylsilyl group, resulting in an ion corresponding to the nonan-4-yloxy cation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Reaction Monitoring

Gas chromatography-mass spectrometry serves as a powerful tool for the analysis of volatile compounds like this compound. nih.gov In the context of its synthesis, which typically involves the reaction of nonan-4-ol with a trimethylsilylating agent, GC-MS is invaluable for monitoring the progress of the reaction. By analyzing aliquots of the reaction mixture over time, researchers can track the consumption of the starting alcohol and the appearance of the desired silyl (B83357) ether product.

The retention time (tR) of this compound in a gas chromatogram is influenced by factors such as the column's stationary phase, temperature program, and carrier gas flow rate. phenomenex.comdrawellanalytical.comchromatographytoday.com On a non-polar stationary phase, such as one based on polydimethylsiloxane, the elution order is primarily determined by the boiling points and volatilities of the components. The silylation of nonan-4-ol significantly increases its volatility, resulting in a shorter retention time for this compound compared to the parent alcohol.

The mass spectrometer detector provides crucial structural information through the fragmentation pattern of the eluted compounds upon electron ionization. The mass spectrum of this compound is expected to exhibit characteristic fragments that confirm its identity. The trimethylsilyl group is known to direct fragmentation in predictable ways. nih.govresearchgate.net

Expected GC-MS Data for this compound:

| Parameter | Expected Value/Observation |

| Retention Time | Shorter than the parent alcohol (nonan-4-ol) on a non-polar column. |

| Molecular Ion [M]+ | A peak corresponding to the molecular weight of the compound (C12H28OSi). |

| Key Fragment Ions | * [M-15]+ : Loss of a methyl group from the trimethylsilyl moiety. |

| * m/z 73 : A prominent peak corresponding to the trimethylsilyl cation, [(CH3)3Si]+. | |

| * [M-Alkyl]+ : Fragments resulting from cleavage of the nonyl chain. |

This table presents hypothetical data based on established principles of GC-MS analysis of silyl ethers.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and is particularly useful for monitoring the conversion of nonan-4-ol to this compound. The key change observed in the IR spectrum during this transformation is the disappearance of the broad O-H stretching band of the alcohol and the appearance of strong Si-O-C stretching bands of the silyl ether. gelest.comresearchgate.net

The IR spectrum of this compound is characterized by several key absorption bands. The absence of a broad absorption in the 3200-3600 cm-1 region indicates the complete conversion of the starting alcohol. The presence of strong absorptions in the 1000-1300 cm-1 range is characteristic of the C-O and Si-O-C linkages.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| 2850-3000 | C-H stretching | Alkyl (nonyl and methyl) |

| 1350-1450 | C-H bending | Alkyl (nonyl and methyl) |

| 1000-1300 | C-O stretching | Ether linkage |

| 1100-1200 | C-O-C stretching | Ether linkage |

This table is based on typical IR absorption ranges for ethers and organosilicon compounds. academyart.edulibretexts.org

Chromatographic Separations for Isolation and Purity Assessment

Column chromatography is a standard method for the purification of organic compounds. orgchemboulder.comuvic.ca For the isolation of this compound, the choice of stationary phase is critical. Trimethylsilyl ethers can be sensitive to acidic conditions and may undergo hydrolysis back to the corresponding alcohol on untreated silica (B1680970) gel. reddit.com Therefore, it is often necessary to use a deactivated stationary phase. This can be achieved by treating the silica gel with a base, such as triethylamine (B128534), prior to packing the column.

In a typical normal-phase column chromatography setup with silica gel, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be employed. The less polar this compound will elute before the more polar nonan-4-ol. The progress of the separation is monitored by thin-layer chromatography (TLC).

Typical Column Chromatography Parameters:

| Parameter | Description |

| Stationary Phase | Silica gel (potentially deactivated with triethylamine) |

| Mobile Phase | Gradient of hexane and ethyl acetate |

| Elution Order | 1. Trimethyl(nonan-4-yloxy)silane2. Nonan-4-ol |

High-performance liquid chromatography (HPLC) is a high-resolution separation technique that can be used for both the purification and quantitative analysis of this compound. Due to the lack of a strong UV-Vis chromophore in its structure, detection can be challenging with standard UV detectors. Consequently, a universal detector such as a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or a mass spectrometer (MS) is often employed. thermofisher.comnih.gov

Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar, is a common mode of separation for organosilicon compounds. chromatographyonline.com A gradient elution with a mobile phase consisting of acetonitrile and water would be suitable for resolving this compound from related impurities. The retention time in reverse-phase HPLC is generally inversely proportional to the polarity of the analyte; therefore, the less polar silyl ether would have a longer retention time than the parent alcohol.

Illustrative HPLC Method Parameters:

| Parameter | Description |

| Column | C18 reverse-phase |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B. |

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |

| Expected Retention | Longer retention time for this compound compared to nonan-4-ol. |

This table outlines a hypothetical HPLC method suitable for the analysis of the target compound.

Theoretical and Computational Chemistry Investigations of Trimethyl Nonan 4 Yloxy Silane

In Silico Design and Screening of Related Organosilicon Compounds for Targeted Applications

Building on the fundamental understanding gained from quantum chemistry, DFT, and MD simulations, computational chemistry offers powerful tools for the in silico (computer-based) design and screening of novel organosilicon compounds for specific applications. Instead of relying solely on time-consuming and expensive trial-and-error synthesis, computational methods can rapidly evaluate large numbers of virtual molecules, prioritizing the most promising candidates for experimental investigation. This approach accelerates the discovery of new materials with tailored properties, such as improved thermal stability, specific surface affinity, or enhanced biological activity.

Virtual Library Design and Screening: The process begins with the creation of a virtual library of compounds based on a parent structure, such as Trimethyl(nonan-4-yloxy)silane. This is done by systematically modifying the structure, for example, by:

Varying the length and branching of the alkoxy chain (the nonyloxy group).

Changing the substituents on the silicon atom (replacing methyl groups with ethyl, phenyl, or other functional groups).

Introducing additional functional groups onto the alkyl chain.

This can generate a virtual library containing thousands of related but distinct molecules. This library is then subjected to a high-throughput virtual screening process. The nature of the screen depends on the desired application. For instance, if the goal is to develop a new surfactant, MD simulations could be used to predict properties like its tendency to aggregate at an oil-water interface. If the target is a bioactive molecule, methods like molecular docking could be used to predict the binding affinity of each compound in the library to a specific protein target.

| Step | Description | Computational Method | Example Application |

|---|---|---|---|

| 1. Library Generation | Create a large, diverse set of virtual molecules based on a core scaffold. | Combinatorial chemistry software | Designing novel organosilane coatings with varying alkyl chain lengths. |

| 2. Property Calculation | Calculate key physical, chemical, or structural descriptors for each molecule. | Quantum mechanics, Molecular mechanics | Calculating dipole moments and polarizabilities for dielectric materials. |

| 3. Virtual Screening | Filter the library based on the calculated properties to identify promising candidates. | Molecular docking, QSAR models, MD simulations | Screening for compounds with high binding affinity to a specific enzyme active site. |

| 4. Hit Prioritization | Rank the best candidates based on multiple criteria for subsequent experimental validation. | Scoring functions, Data analysis | Selecting the top 10 candidates with the best predicted properties and synthetic feasibility. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): A more sophisticated approach to in silico design is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These are statistical models that correlate the structural or physicochemical properties of molecules with their experimentally measured biological activity or physical properties.

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A set of organosilicon compounds with known experimental data (e.g., partition coefficients, toxicity, thermal stability) is assembled.

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., number of non-hydrogen atoms), topological descriptors (describing molecular connectivity), and quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment).

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the target property. For instance, a QSAR model for the silicone oil-air partition coefficient (logKSiO/A) of hydrophobic compounds was successfully developed using the number of non-hydrogen atoms and the calculated HOMO-LUMO energy gap as descriptors.

Model Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation, Q²LOO) and external validation (using a set of molecules not included in the model training).

Once a validated QSAR/QSPR model is established, it can be used to rapidly and accurately predict the properties of new, unsynthesized organosilicon compounds. This allows designers to computationally screen virtual libraries and prioritize molecules that are predicted to have the most desirable characteristics for a specific application, be it in materials science, medicinal chemistry, or environmental science.

| Component | Description | Example from an Organosilicon Study |

|---|---|---|

| Response Variable (Y) | The experimental property or activity to be predicted. | logKSiO/A (Silicone oil-air partition coefficient) |

| Predictor Variables (X) | Calculated molecular descriptors that correlate with the response. | Number of non-hydrogen atoms (#nonHatoms), HOMO-LUMO energy gap (ELUMO-EHOMO) |

| Mathematical Model | The equation relating predictors to the response. | logKSiO/A = c₀ + c₁(#nonHatoms) + c₂ (ELUMO-EHOMO) |

| Validation Metrics | Statistical parameters used to assess the model's quality. | R² (goodness-of-fit) > 0.9, Q²LOO (robustness) > 0.9, Q²ext (predictive ability) > 0.8 |

Through these in silico design and screening strategies, the development of new functional organosilicon materials and molecules related to this compound can be pursued in a more rational, efficient, and cost-effective manner.

Q & A

Q. What are the recommended handling procedures for Trimethyl(nonan-4-yloxy)silane to ensure laboratory safety?

Methodological Answer:

- Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use in a fume hood to avoid inhalation .

- Storage : Store in a cool (<6°C), dry environment under inert gas (e.g., nitrogen) to minimize hydrolysis, as silanes are typically moisture-sensitive .

- Waste Disposal : Segregate waste in labeled containers and engage certified waste management services to handle silane byproducts .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to healthcare providers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the silane’s structure, focusing on the nonan-4-yloxy chain’s splitting patterns and trimethylsilyl group signals (~0 ppm for ) .

- FT-IR : Identify Si-O-C stretching vibrations (1050–1100 cm) and C-H stretches from the alkyl chain (2800–3000 cm) .

- Mass Spectrometry (MS) : Employ EI-MS to detect molecular ion peaks and fragmentation patterns, verifying the molecular weight (e.g., via ESI for derivatized forms) .

Q. What are the key considerations when designing a synthesis protocol for this compound?

Methodological Answer:

- Reagent Selection : Use chlorotrimethylsilane and nonan-4-ol in anhydrous conditions, with a base (e.g., triethylamine) to scavenge HCl .

- Solvent Choice : Opt for dry toluene or THF to enhance silane-ether bond formation .

- Reaction Monitoring : Track progress via TLC (hexane/ethyl acetate) or in situ FT-IR for Si-Cl bond disappearance .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when analyzing this compound derivatives?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR can clarify signal splitting caused by conformational flexibility in the nonan-4-yloxy chain .

- 2D Techniques : Use - HSQC or COSY to resolve overlapping peaks from stereoisomers or rotamers .

- Impurity Analysis : Purify samples via column chromatography (silica gel, hexane/acetone) and re-analyze to rule out contaminants .

Q. What strategies optimize the yield of this compound in etherification reactions?

Methodological Answer:

- Catalyst Optimization : Test Lewis acids (e.g., ZnCl) or iodine to accelerate silane-alcohol coupling .

- Moisture Control : Use molecular sieves or inert gas purging to prevent hydrolysis of chlorotrimethylsilane .

- Stoichiometry Adjustments : Increase chlorotrimethylsilane excess (1.5–2.0 equiv.) to drive the reaction to completion .

Q. How does the silane group in this compound influence its reactivity in surface modification applications?

Methodological Answer:

- Hydrolytic Stability : The trimethylsilyl group provides moderate hydrophobicity, making it suitable for modifying silica nanoparticles. Monitor Si-O-C bond stability in aqueous media via contact angle measurements .

- Surface Anchoring : Use sol-gel methods to graft the compound onto metal oxides. Characterize using XPS to confirm Si-O-M (M = metal) bond formation .

- Thermal Stability : Conduct TGA to assess decomposition thresholds (>200°C typical for alkylsilanes) .

Q. How can researchers identify decomposition byproducts of this compound under oxidative conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.